4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol
Brand Name: Vulcanchem
CAS No.: 1992-91-2
VCID: VC21234614
InChI: InChI=1S/C6H7F7O2/c7-4(8,1-3(15)2-14)5(9,10)6(11,12)13/h3,14-15H,1-2H2
SMILES: C(C(CO)O)C(C(C(F)(F)F)(F)F)(F)F
Molecular Formula: C6H7F7O2
Molecular Weight: 244.11 g/mol

4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol

CAS No.: 1992-91-2

Cat. No.: VC21234614

Molecular Formula: C6H7F7O2

Molecular Weight: 244.11 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol - 1992-91-2

Specification

CAS No. 1992-91-2
Molecular Formula C6H7F7O2
Molecular Weight 244.11 g/mol
IUPAC Name 4,4,5,5,6,6,6-heptafluorohexane-1,2-diol
Standard InChI InChI=1S/C6H7F7O2/c7-4(8,1-3(15)2-14)5(9,10)6(11,12)13/h3,14-15H,1-2H2
Standard InChI Key GGHXTGYWFGCELG-UHFFFAOYSA-N
SMILES C(C(CO)O)C(C(C(F)(F)F)(F)F)(F)F
Canonical SMILES C(C(CO)O)C(C(C(F)(F)F)(F)F)(F)F

Introduction

Chemical Identity and Structural Properties

4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol is characterized by its specific molecular structure featuring seven fluorine atoms strategically positioned at carbons 4, 5, and 6 of a hexane backbone, while hydroxyl groups occupy positions 1 and 2. This distinct arrangement contributes to the compound's unique physicochemical properties and reactivity patterns in various chemical environments.

Basic Chemical Information

The compound is formally identified through several key parameters that uniquely define its chemical identity:

PropertyValue
CAS Number1992-91-2
Molecular FormulaC₆H₇F₇O₂
Molecular Weight244.11 g/mol
IUPAC Name4,4,5,5,6,6,6-heptafluorohexane-1,2-diol
InChIInChI=1/C6H7F7O2/c7-4(8,1-3(15)2-14)5(9,10)6(11,12)13/h3,14-15H,1-2H2
Synonyms4,4,5,5,6,6,6-Heptafluoro-1,2-hexanediol; 3-(Perfluoro-1-propyl)-1,2-propanediol

The chemical structure features a unique arrangement of fluorine atoms that significantly influences its chemical behavior. The presence of these fluorine atoms creates a compound with increased hydrophobicity and thermal stability, making it valuable for specialized applications .

Physical Characteristics

The compound exhibits distinct physical properties that reflect its fluorinated structure:

Physical PropertyCharacteristic
Physical StateSolid at room temperature
Boiling Point114°C at 22 mmHg
SolubilityLimited water solubility; enhanced solubility in fluorinated solvents
Surface TensionSignificantly lower than non-fluorinated analogs
Thermal StabilityHigher resistance to degradation at elevated temperatures

The fluorine-carbon bonds in the molecule contribute to its exceptional thermal stability and chemical resistance, properties that are highly valued in industrial and research applications where standard organic compounds might degrade .

Synthetic Pathways and Production Methods

The synthesis of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol typically involves sophisticated fluorination techniques applied to appropriate hexane precursors. The synthetic challenges primarily stem from the need for selective fluorination while preserving the diol functionality.

Laboratory Synthesis Routes

Several approaches have been developed for the laboratory-scale synthesis of this compound:

  • Fluorination of hexane-1,2-diol derivatives using electrophilic fluorinating agents

  • Selective reduction of fluorinated carbonyl precursors

  • Addition of fluorinated organometallic reagents to epoxides

Each of these methods presents different advantages regarding yield, purity, and scalability. The selection of an appropriate synthetic route typically depends on the available starting materials, required purity, and scale of production .

Industrial Production Considerations

For commercial production, factors such as cost-efficiency, safety, and environmental impact must be carefully balanced:

Production AspectConsideration
Reagent SelectionCost, handling safety, and reaction efficiency
Process ConditionsTemperature, pressure, and solvent systems
Purification MethodsDistillation, crystallization, or chromatographic techniques
Environmental ImpactWaste management and emissions control
Scale-up ChallengesHeat transfer, mixing efficiency, and reaction kinetics

Industrial production often employs continuous flow processes rather than batch reactions to maintain consistent quality and improve efficiency, particularly important for compounds requiring precise reaction control like fluorinated diols .

Reaction TypeCharacteristics
Nucleophilic SubstitutionHighly resistant due to C-F bond strength
Elimination ReactionsLess favorable compared to non-fluorinated analogs
Coordination ChemistryPotential for weak interactions with Lewis acids
Hydrogen BondingAltered patterns due to electron-withdrawing effects

The strong electron-withdrawing effect of the fluorinated segment influences the reactivity of the entire molecule, including enhanced acidity of the hydroxyl groups compared to non-fluorinated analogs .

Applications in Scientific Research and Industry

The unique properties of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol have led to its employment across various scientific and industrial domains.

Materials Science Applications

In materials science, the compound serves several important functions:

  • Incorporation into polymers to enhance hydrophobicity and chemical resistance

  • Surface modification agent for materials requiring low surface energy

  • Component in high-performance coatings and films

  • Additive in lubricants for extreme conditions

The inclusion of this fluorinated diol in polymer matrices can significantly alter surface properties, creating materials with enhanced resistance to chemicals, moisture, and thermal degradation .

Specialized Chemical Processes

The compound finds utility in various chemical processes:

Application AreaFunction
CatalysisModifier for catalyst systems requiring fluorinated environments
Separations TechnologyComponent in extraction systems for fluorinated compounds
Analytical ChemistryStandard or derivatization agent in analyzing fluorinated substances
Reaction MediaCo-solvent for reactions involving fluorinated substrates

Its ability to function in highly fluorinated environments makes it particularly valuable for specialized chemical processes where standard organic compounds might be ineffective .

Safety AspectConsideration
Skin ContactPotential for irritation; appropriate gloves recommended
Eye ExposureEye protection required due to irritant properties
InhalationRespiratory protection advised, especially when handling powdered form
IngestionToxic; strict laboratory safety protocols necessary
Environmental ReleaseControlled disposal required due to environmental persistence

As with many fluorinated compounds, proper personal protective equipment and handling protocols are essential to minimize exposure risks .

Structure-Property Relationships

The relationship between the molecular structure of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol and its observed properties provides valuable insights for designing related compounds with tailored characteristics.

Impact of Fluorination Pattern

The specific arrangement of fluorine atoms significantly influences the compound's properties:

  • The terminal trifluoromethyl group (CF₃) contributes to low surface energy

  • The perfluorinated section creates a distinct hydrophobic domain

  • The non-fluorinated diol portion provides reactive sites for further functionalization

  • The juxtaposition of hydrophilic and fluorophilic segments creates interesting interfacial behavior

This balanced structure makes the compound particularly useful in applications requiring both reactivity and fluorinated character .

Comparison with Related Compounds

When compared to similar fluorinated diols, distinct patterns emerge:

CompoundKey Differences
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediolDifferent position of hydroxyl groups; eight fluorine atoms
2,2,3,3,4,4,5,5-Hexafluoro-1,5-pentanediolShorter carbon chain; six fluorine atoms
Non-fluorinated 1,2-hexanediolDramatically different solubility, reactivity, and thermal properties

These comparisons highlight how the specific fluorination pattern of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol contributes to its unique property profile and application potential .

Purity GradeTypical Applications
≥97%Research and development; most laboratory applications
≥95%Industrial processes; general chemical synthesis
Technical GradeLess sensitive applications; pilot-scale testing

Pricing for the compound varies significantly based on purity, quantity, and supplier, with current ranges from approximately 108€ to 427€ for research-grade material .

Quality Control Parameters

Standard quality control parameters for commercial samples include:

  • Purity determination via gas or liquid chromatography

  • Spectroscopic confirmation of structure (NMR, IR, Mass Spectrometry)

  • Elemental analysis for C, H, F content

  • Moisture content and residual solvent analysis

  • Melting point or range determination

These parameters ensure the suitability of the compound for its intended applications and provide researchers with reliability indicators for experimental reproducibility .

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